Rosuvastatin acyl-beta-D-glucuronide is a metabolite of rosuvastatin, a widely used statin for lowering cholesterol levels. This compound is formed through the glucuronidation process, which is a significant metabolic pathway for many drugs, enhancing their solubility and facilitating their excretion. Rosuvastatin itself is classified as a small molecule and is part of the statin class of drugs, specifically indicated for the treatment of hypercholesterolemia and prevention of cardiovascular diseases.
Rosuvastatin acyl-beta-D-glucuronide originates from rosuvastatin, which is synthesized as a calcium salt. The compound is classified under the category of glucuronides, which are conjugates formed by the reaction of glucuronic acid with various substrates, including drugs. This classification highlights its role in drug metabolism and elimination processes.
The synthesis of rosuvastatin acyl-beta-D-glucuronide primarily involves enzymatic reactions facilitated by UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl groups present in rosuvastatin.
The molecular structure of rosuvastatin acyl-beta-D-glucuronide consists of the core structure of rosuvastatin linked to a glucuronic acid moiety. This modification alters the compound's pharmacokinetic properties.
Rosuvastatin acyl-beta-D-glucuronide participates in various chemical reactions that are crucial for its biological activity and elimination:
The stability and reactivity of rosuvastatin acyl-beta-D-glucuronide can be affected by factors such as pH and temperature, which are critical in determining its fate in biological systems.
Rosuvastatin acyl-beta-D-glucuronide acts primarily as a prodrug metabolite. Its mechanism involves:
Rosuvastatin acyl-beta-D-glucuronide serves several important functions in scientific research:
Rosuvastatin acyl-β-D-glucuronide (CAS 503610-44-4) is a major phase II metabolite of the HMG-CoA reductase inhibitor rosuvastatin. Its molecular formula is C28H36FN3O12S, with a precise molecular weight of 657.66 g/mol [3] [6] [9]. The compound features a β-conjugated glucuronic acid moiety attached via an ester bond to the carboxylic acid group of the rosuvastatin molecule [1] [8]. This conjugation significantly alters the physicochemical properties of the parent drug, increasing its molecular weight by approximately 176 Da (the mass contribution of the glucuronyl group).
The stereochemical configuration is rigorously defined, with the glucuronide adopting the β-D configuration at the anomeric carbon (C1) of the pyranose ring. The full IUPAC name reflects this complexity: (2S,3S,4S,5R,6S)-6-[(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid [8] [9]. The E-configuration of the double bond in the heptenoic acid chain and the specific stereocenters in the saccharide ring are critical for its biological recognition and metabolic stability. High-purity standards (≥98%) are essential for research applications to ensure accurate analytical quantification and avoid interference from stereoisomers [3] [6].
Table 1: Structural Parameters of Rosuvastatin Acyl-β-D-Glucuronide
Parameter | Specification | Source |
---|---|---|
CAS Number | 503610-44-4 | [3][6][8] |
Molecular Formula | C28H36FN3O12S | [3][6][9] |
Molecular Weight | 657.66 g/mol | [3][6][9] |
Glucuronide Configuration | β-D | [1][8] |
Minimum Purity | ≥98% | [3][6] |
The formation of rosuvastatin acyl-β-D-glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the hepatic endoplasmic reticulum. This enzymatic process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the carboxylate group of rosuvastatin [3] [6]. Although the specific UGT isoforms responsible for rosuvastatin glucuronidation in humans are not explicitly detailed in the provided sources, empirical evidence positions it as a significant metabolic pathway alongside cytochrome P450-mediated oxidation.
Comparative studies across statins suggest that UGT1A1 and UGT1A3 are likely contributors, given their known involvement in carboxylic acid glucuronidation [3]. The reaction kinetics follow typical Michaelis-Menten patterns, with reaction velocity dependent on both substrate concentration and UDPGA cofactor availability. The resulting metabolite exhibits increased hydrophilicity compared to the parent drug, facilitating biliary excretion. Research-grade reference standards of this metabolite (purity ≥98%) are commercially available to support enzymatic studies and metabolite profiling [6] [10], enabling precise quantification in in vitro glucuronidation assays.
Rosuvastatin undergoes extensive acyl glucuronidation compared to other statins, a characteristic attributed to its unique chemical architecture featuring a carboxylic acid moiety and lipophilic fluorophenyl-sulfonamide-pyrimidine backbone. This metabolic pathway accounts for approximately 10% of rosuvastatin's total clearance [3] [5]. In contrast, pravastatin and simvastatin hydroxy acid undergo minimal glucuronidation, while atorvastatin shows moderate formation of phenolic glucuronides rather than acyl glucuronides [5].
The prominence of rosuvastatin acyl-β-D-glucuronide in pharmacokinetic studies stems from its analytical detectability in plasma and urine, making it a crucial biomarker for bioequivalence assessments. The market for this specific reagent reached $50 million in 2025, reflecting its importance in pharmaceutical analytics [5]. Pharmaceutical companies constitute approximately 60% of the end-user market for this reagent, primarily employing it in LC-MS/MS-based quantification during drug development and bioanalytical studies [5].
Table 2: Glucuronidation Patterns of Major Statins
Statin | Primary Metabolic Pathways | Glucuronide Type | Research Significance |
---|---|---|---|
Rosuvastatin | Acyl glucuronidation, CYP2C9 | Acyl-β-D-glucuronide | High (Reference standard market: $50M) |
Atorvastatin | CYP3A4 oxidation, phenolic glucuronidation | Phenolic glucuronide | Moderate |
Simvastatin (acid) | CYP3A4 oxidation | Negligible | Low |
Pravastatin | Sulfation, biliary excretion | Negligible | Low |
Rosuvastatin acyl-β-D-glucuronide exhibits conditional stability, with its integrity highly dependent on pH and temperature. The compound maintains stability for ≥1 year when stored at -86°C under controlled conditions [6] [9]. However, the β-glucuronide bond demonstrates pH-sensitive hydrolysis, with accelerated degradation occurring under alkaline conditions (pH >7.0) due to hydroxide ion-catalyzed ester cleavage [6]. This instability poses analytical challenges during sample preparation and storage for pharmacokinetic studies.
The degradation mechanisms involve three competing pathways: hydrolysis to reform rosuvastatin, intramolecular acyl migration (forming positional isomers), and molecular rearrangement. These processes complicate bioanalysis and may generate artifacts if not properly controlled [5]. Consequently, research protocols mandate strict temperature control (-86°C storage), acidic stabilization of biological samples (pH 4-5), and prompt analysis to prevent ex vivo degradation. The reagent's shipment on dry ice further underscores its thermal lability [9]. These stability considerations significantly impact the design of analytical methods for metabolite quantification, particularly in long-term studies where degradation could compromise data accuracy.
Table 3: Stability Profile and Handling Requirements
Parameter | Conditions | Impact |
---|---|---|
Storage Temperature | -86°C (long-term) | Maintains integrity for ≥1 year |
pH Stability Range | 4.0-6.5 (optimal) | Prevents hydrolysis and acyl migration |
Alkaline Degradation | pH >7.0 | Ester hydrolysis to parent rosuvastatin |
Room Temperature | Limited exposure required | Prevents accelerated degradation |
Shipping Conditions | Dry ice (recommended) | Maintains stability during transport |
Catalog of Compounds Mentioned:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7